molecular formula C20H35NO2S3 B6359777 Methyl 4-cyano-4-(dodecylthiocarbonothioylthio)pentanoate CAS No. 870532-87-9

Methyl 4-cyano-4-(dodecylthiocarbonothioylthio)pentanoate

Cat. No.: B6359777
CAS No.: 870532-87-9
M. Wt: 417.7 g/mol
InChI Key: SDIPWHBLCNZSEW-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

This compound interacts with its targets (monomers) by facilitating the RAFT polymerization. RAFT polymerization is a type of controlled/living radical polymerization that allows for the synthesis of polymers with complex architectures. The compound acts as a chain transfer agent, controlling the growth of the polymer chains and enabling the formation of well-defined block copolymers .

Preparation Methods

Properties

IUPAC Name

methyl 4-cyano-4-dodecylsulfanylcarbothioylsulfanylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO2S3/c1-4-5-6-7-8-9-10-11-12-13-16-25-19(24)26-20(2,17-21)15-14-18(22)23-3/h4-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIPWHBLCNZSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=S)SC(C)(CCC(=O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801184805
Record name Methyl 4-cyano-4-[[(dodecylthio)thioxomethyl]thio]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801184805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870532-87-9
Record name Methyl 4-cyano-4-[[(dodecylthio)thioxomethyl]thio]pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870532-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-cyano-4-[[(dodecylthio)thioxomethyl]thio]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801184805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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